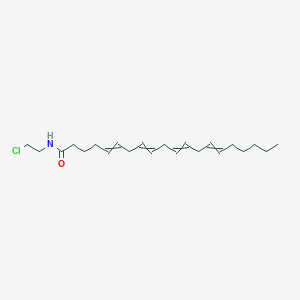
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound known for its role as a selective agonist of the cannabinoid receptor 1 (CB1). It is structurally related to arachidonic acid and is used in various biochemical and pharmacological studies due to its ability to interact with cannabinoid receptors .
准备方法
The synthesis of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide involves the condensation of arachidonic acid with 2-chloroethanamine. The carboxyl group of arachidonic acid is first activated using isobutyl chloroformate in the presence of triethylamine. This intermediate is then reacted with 2-chloroethanamine to form the final product . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and 2-chloroethanamine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is widely used in scientific research due to its ability to selectively activate cannabinoid receptor 1 (CB1). Some of its applications include:
Neuropharmacology: Studying the effects of CB1 activation on neural pathways and neurotransmitter release.
Cancer Research: Investigating its role in modulating cancer cell proliferation and apoptosis, particularly in breast cancer cells.
Immunology: Exploring its effects on immune cell function and inflammation.
Metabolic Studies: Assessing its impact on glucose homeostasis and metabolic pathways.
作用机制
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.
相似化合物的比较
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is unique due to its selective affinity for cannabinoid receptor 1 (CB1) over cannabinoid receptor 2 (CB2). Similar compounds include:
Anandamide (N-arachidonoylethanolamine): An endogenous ligand for cannabinoid receptors with a broader range of receptor interactions.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid with similar receptor affinities but different metabolic pathways.
N-oleoylethanolamine (OEA): A fatty acid ethanolamide with distinct physiological effects, including appetite regulation and anti-inflammatory properties.
This compound stands out due to its synthetic origin and specific receptor selectivity, making it a valuable tool in cannabinoid research.
生物活性
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound that has garnered attention for its biological activity, particularly in relation to the endocannabinoid system. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H36ClNO
- Molecular Weight : 366.0 g/mol
- IUPAC Name : this compound
- CAS Number : 91347606
The compound features a chlorinated alkyl chain attached to an eicosanoid backbone, which is significant for its interaction with cannabinoid receptors.
This compound acts primarily as a selective agonist for cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:
- Receptor Activation : It binds to the CB1 and CB2 receptors, influencing various signaling pathways related to pain modulation and inflammation.
- Impact on Endocannabinoid System : By mimicking natural endocannabinoids like anandamide, it can modulate the activity of these receptors and potentially affect physiological responses such as pain perception and immune function .
Biological Activity
Research indicates that this compound exhibits significant biological effects:
- Anti-inflammatory Properties : It may reduce inflammation by activating CB2 receptors, which are known to play a role in immune response regulation.
- Analgesic Effects : The compound shows promise in pain relief through its action on the central nervous system via CB1 receptor activation.
- Potential in Cancer Therapy : Preliminary studies suggest that it may enhance cytotoxic effects in certain cancer cell lines by modulating receptor interactions .
Study on Cancer Cell Lines
A study evaluated the effects of this compound on various human breast cancer cell lines. The findings indicated:
- Cytotoxic Activity : The compound displayed varying degrees of cytotoxicity across different cell lines (e.g., BT-20, MCF-10A).
- Mechanistic Insights : The study highlighted that the presence of GPR18 receptor was crucial for the observed effects on cancer cell viability .
Comparative Analysis with Anandamide
Comparative studies with anandamide revealed that while both compounds activate cannabinoid receptors:
- Selectivity Shift : this compound showed a preference for CB1 over other receptors compared to anandamide.
- Altered Metabolism : The chlorination prevents its metabolism to N-arachidonoyl glycine, which could influence its therapeutic profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C22H36ClNO |
| Molecular Weight | 366.0 g/mol |
| CAS Number | 91347606 |
| Receptor Affinity | Selective for CB1 and CB2 |
| Biological Activities | Anti-inflammatory, analgesic |
| Research Applications | Cancer therapy |
属性
分子式 |
C22H36ClNO |
|---|---|
分子量 |
366.0 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |
InChI 键 |
SCJNCDSAIRBRIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















